molecular formula C7H9N5OS B11585003 1,2,4-Triazolo[4,3-a]pyrimidin-7(1H)-one, 5-amino-3-(ethylthio)- CAS No. 514793-23-8

1,2,4-Triazolo[4,3-a]pyrimidin-7(1H)-one, 5-amino-3-(ethylthio)-

Cat. No.: B11585003
CAS No.: 514793-23-8
M. Wt: 211.25 g/mol
InChI Key: QOIMOJJNWVRNOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4-Triazolo[4,3-a]pyrimidin-7(1H)-one, 5-amino-3-(ethylthio)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the triazolopyrimidine family, known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazolo[4,3-a]pyrimidin-7(1H)-one, 5-amino-3-(ethylthio)- typically involves the reaction of 2-thioxopyrimidin-4-ones with hydrazonoyl chlorides. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction . The regioselectivity of the reaction can be influenced by electronic factors, as demonstrated by density functional theory (DFT) calculations .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Triazolo[4,3-a]pyrimidin-7(1H)-one, 5-amino-3-(ethylthio)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

1,2,4-Triazolo[4,3-a]pyrimidin-7(1H)-one, 5-amino-3-(ethylthio)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,4-Triazolo[4,3-a]pyrimidin-7(1H)-one, 5-amino-3-(ethylthio)- involves its interaction with molecular targets such as cyclin-dependent kinases (CDKs). The compound inhibits CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the active site of CDK2, forming essential hydrogen bonds with key amino acids .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2,4-Triazolo[4,3-a]pyrimidin-7(1H)-one, 5-amino-3-(ethylthio)- stands out due to its specific substitution pattern, which enhances its biological activity and selectivity towards certain molecular targets. Its unique structure allows for diverse chemical modifications, making it a versatile compound for drug development and other scientific applications .

Properties

CAS No.

514793-23-8

Molecular Formula

C7H9N5OS

Molecular Weight

211.25 g/mol

IUPAC Name

5-amino-3-ethylsulfanyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C7H9N5OS/c1-2-14-7-11-10-6-9-5(13)3-4(8)12(6)7/h3H,2,8H2,1H3,(H,9,10,13)

InChI Key

QOIMOJJNWVRNOC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C2N1C(=CC(=O)N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.